Head-to-Head Potency Comparison at the NK2 Receptor: L-659837 (Constrained) vs. L-659877 (Unconstrained)
In a direct comparative study using the rat vas deferens (RVD) functional assay, L-659837 exhibits a defined, albeit lower, antagonist potency at the NK2 receptor compared to its unconstrained analog, L-659877 [1]. This quantifiable difference in pA2/pKB values directly reflects the impact of the lactam constraint on functional antagonism, distinguishing L-659837 from analogs lacking this structural feature.
| Evidence Dimension | Functional antagonist potency (pA2/pKB) at NK2 receptor |
|---|---|
| Target Compound Data | pKB = 6.7 (RVD assay) |
| Comparator Or Baseline | L-659877 (cyclo(Gln-Trp-Phe-Gly-Leu-Met)): pA2 = 8.1 (RVD assay) |
| Quantified Difference | ΔpA2/pKB = 1.4 (L-659837 is approximately 25-fold less potent in this functional assay) |
| Conditions | Rat vas deferens (RVD) functional assay; antagonism of eledoisin-induced contraction |
Why This Matters
This direct head-to-head data allows researchers to select L-659837 specifically when a less potent, conformationally-constrained NK2 antagonist is required, as opposed to the more potent, unconstrained L-659877, for nuanced pharmacological dissection.
- [1] McKnight, A. T., Maguire, J. J., Williams, B. J., Foster, A. C., Tridgett, R., & Iversen, L. L. (1991). Pharmacological specificity of novel, synthetic, cyclic peptides as antagonists at tachykinin receptors. British Journal of Pharmacology, 104(2), 355-360. View Source
